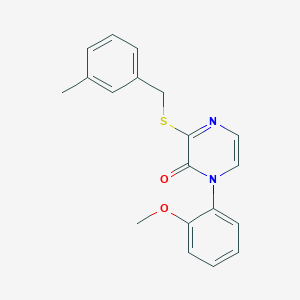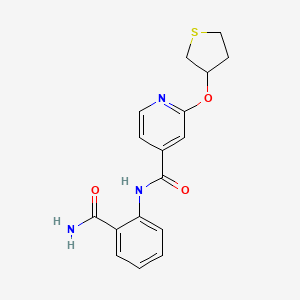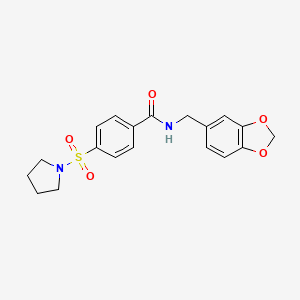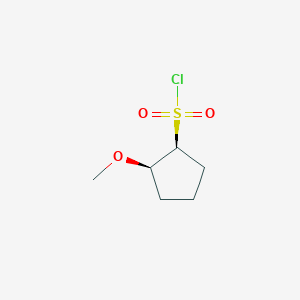![molecular formula C17H19N5O3S2 B2411132 benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034542-96-4](/img/structure/B2411132.png)
benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a pyrazole ring, a sulfonyl group, and a diazepane ring . It is a part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps and various types of chemical reactions . For instance, one synthesis process involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, such as NMR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed signals corresponding to various types of protons in the molecule, including aromatic protons and protons attached to nitrogen and sulfur atoms .Chemical Reactions Analysis
This compound, like other organic compounds, can undergo various types of chemical reactions. The exact reactions it can participate in would depend on the specific conditions and reagents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the types of functional groups it contains . For example, it likely has a high molecular weight and may be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Synthesis and Antimicrobial Screening
A study by Landage, Thube, and Karale (2019) described the synthesis of novel compounds with thiazolyl and pyrazole structures, showcasing their antibacterial screening. Although the specific compound was not directly mentioned, this research highlights the broader context of synthesizing and testing compounds with similar structural motifs for antimicrobial properties (Landage, Thube, & Karale, 2019).
Molecular Docking Studies
Another study focused on the facile synthesis of compounds related to the benzo[d]thiazol scaffold, utilizing Bredereck’s reagent for selective formation, followed by molecular docking studies to assess their binding energies. This research indicates the compound's potential relevance in the design of pharmacologically active molecules (Malathi & Chary, 2019).
Novel β-Diketone Derivatives
Baloda, Joshi, and Dobhal (2008) explored the synthesis of novel β-diketone derivatives of pyrazole, demonstrating the compound's versatility in creating pharmacologically significant heterocyclic compounds. This study's findings contribute to understanding the compound's utility in synthesizing biologically active agents (Baloda, Joshi, & Dobhal, 2008).
Synthesis of Bioactive Heterocycles
Majumdar and Biswas (1999) reported the regioselective synthesis of pyrano[3,2-f]benzo[b]thiophene derivatives, showcasing the compound's relevance in creating bioactive heterocycles. This research demonstrates the compound's potential in the development of new chemical entities with biological significance (Majumdar & Biswas, 1999).
Efficient and Homogeneous Catalyst
Research by Khazaei et al. (2015) focused on the use of a related compound as an efficient and homogeneous catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This highlights the compound's potential application in facilitating chemical reactions under aqueous media, aligning with green chemistry protocols (Khazaei et al., 2015).
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-20-11-14(10-19-20)27(24,25)22-6-2-5-21(7-8-22)17(23)13-3-4-15-16(9-13)26-12-18-15/h3-4,9-12H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZDUXPQUUAMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)

![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)
![2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2411068.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
